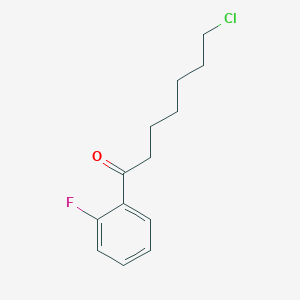

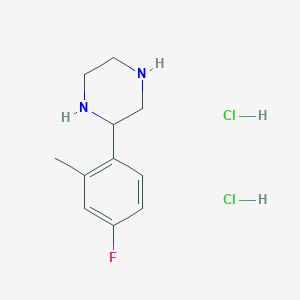

![molecular formula C13H17N3O4 B1322244 Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950259-17-3](/img/structure/B1322244.png)

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, is a pyrimidine derivative that is part of a broader class of compounds with potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antioxidant, radioprotective, and gene expression inhibition activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different pyrimidine derivatives using nucleophilic reagents . Another example is the Biginelli three-component cyclocondensation reaction, which was used to synthesize a novel pyrimidine derivative with antioxidant and radioprotective activities . Additionally, reactions of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions have been shown to yield ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield different compounds with varying properties. The characterization of these compounds typically involves techniques such as IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the furo[2,3-d]pyrimidines obtained from the reaction with ethyl bromopyruvate can further undergo cyclocondensation reactions to afford more complex structures . Additionally, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can lead to the formation of various substituted 5-pyrimidinecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrimidine ring. These properties are crucial for determining the potential applications of these compounds in pharmaceuticals and other industries. The antioxidant activity of these compounds can be evaluated using assays like DPPH radical scavenging and hydroxyl radical scavenging . Furthermore, the inhibition of AP-1 and NF-kappaB mediated transcriptional activation suggests potential anti-inflammatory and anticancer properties .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, along with its derivatives, is primarily involved in synthetic chemistry research. It serves as a key intermediate in the synthesis of various complex molecules. For instance, Sherif et al. (1993) described its use in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, showcasing its versatility in creating diverse chemical structures (Sherif et al., 1993). Additionally, studies like that of Wang (1984) indicate its potential in forming substituted pyrimidines and their derivatives through various chemical reactions (Wang, 1984).

Biological Applications

Beyond its synthetic utility, this compound is also explored for biological applications. For example, Śladowska et al. (1990) highlighted its role in the synthesis of compounds with pharmacological activities (Śladowska et al., 1990). Moreover, studies such as those by Shanmugasundaram et al. (2011) have synthesized and evaluated similar derivatives for antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).

Novel Derivatives and Their Potential

Research into the compound's derivatives, as explored by Asha et al. (2009), has led to the creation of novel molecules with potential antioxidant properties (Asha et al., 2009). Additionally, its use in synthesizing various heterocyclic compounds, such as in the work by Sirakanyan et al. (2015), opens up avenues for creating new materials with unique chemical and physical properties (Sirakanyan et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(2-hydroxypropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-4-19-13(18)9-8(3)20-12-10(9)11(15-6-16-12)14-5-7(2)17/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBCRXXNLHCPLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=NC=NC(=C12)NCC(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

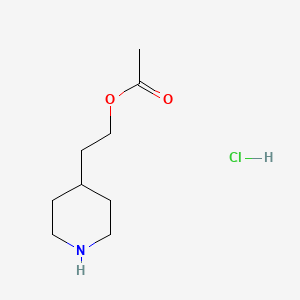

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

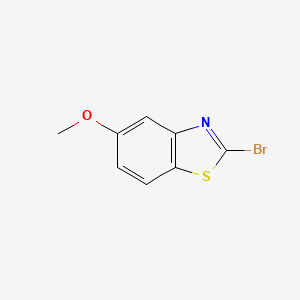

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

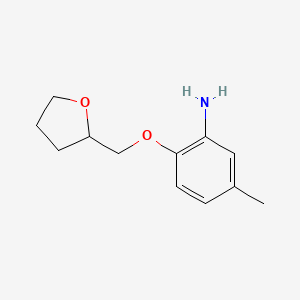

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)